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Compound of Interest

Compound Name: Methyl mandelate

Cat. No.: B057812

An In-depth Technical Guide to the Spectroscopic Data of Methyl Mandelate

This guide provides a comprehensive overview of the spectroscopic data for methyl
mandelate (CoH100s3), a significant ester of mandelic acid.[1][2] The information presented is
intended for researchers, scientists, and professionals in drug development who utilize
spectroscopic techniques for structural elucidation and chemical analysis. This document
details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data,
along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following sections present the key spectroscopic data for methyl mandelate in a
structured tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the molecular structure of a compound. The data below corresponds to spectra typically
recorded in deuterated chloroform (CDClIs).

Table 1: *H NMR Spectroscopic Data for Methyl Mandelate
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
7.43-7.33 Multiplet 5H Aromatic (CeH5s)
5.18 Doublet 1H Methine (CH-OH)
3.76 Singlet 3H Methyl (O-CHs)
3.45 Doublet 1H Hydroxyl (OH)

Data sourced from The Royal Society of Chemistry.[3]

Table 2: 13C NMR Spectroscopic Data for Methyl Mandelate

Chemical Shift (8) ppm

Assighment

174.1 Carbonyl (C=0)
138.2 Aromatic (C-ipso)
128.6 Aromatic (CH)
128.5 Aromatic (CH)
126.6 Aromatic (CH)
72.9 Methine (CH-OH)
53.0 Methoxy (O-CHs)

Data sourced from The Royal Society of Chemistry and ChemicalBook.[3][4][5]

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes

vibrations of the chemical bonds. This technique is particularly useful for identifying functional

groups.

Table 3: IR Spectroscopic Data for Methyl Mandelate
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Wavenumber (cm~?)

Description

Functional Group

O-H stretch (sharp,

~3520 monomeric) Alcohol
3088-3031 C-H stretch (aromatic) Aromatic Ring
2995, 2955 C-H stretch (aliphatic) Methyl/Methine
~1735 C=0 stretch Ester

1497, 1456 C=C stretch (in-ring) Aromatic Ring
1210, 1125 C-O stretch Ester/Alcohol

Data primarily sourced from matrix isolation FTIR studies.[6][7]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio. Electron lonization (El) is a common method that results

in significant fragmentation, providing a fingerprint of the molecule's structure.

Table 4: Mass Spectrometry Data (Electron lonization) for Methyl Mandelate

Mass-to-Charge (m/z)

Relative Intensity (%)

Assignment

166 ~14 [M]* (Molecular lon)
107 100 [M - COOCHs]*

79 ~51 [CeH7]*

77 ~43 [CeHs]* (Phenyl cation)

Data sourced from PubChem and The Royal Society of Chemistry.[1][3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited, providing a framework

for reproducing the spectroscopic analysis of methyl mandelate.
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NMR Spectroscopy Protocol (*H and *3C)

o Sample Preparation: Dissolve 5-50 mg of methyl mandelate in approximately 0.6-0.7 mL of
a deuterated solvent, such as chloroform-d (CDCIs), in a 5mm NMR tube.[8] For 1H NMR, a
lower concentration (5-10 mg) is often sufficient, while 13C NMR typically requires a more
concentrated sample (20-50 mg) due to the lower natural abundance of the 3C isotope.[8][9]

 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).[10]
o Data Acquisition (*H NMR):

o Tune and shim the spectrometer to optimize magnetic field homogeneity.

o Acquire the spectrum at room temperature.

o Reference the chemical shifts to the residual solvent peak (e.g., CHCIs at 7.26 ppm) or an
internal standard like tetramethylsilane (TMS).

o Typically, 8 to 16 scans are sufficient.
o Data Acquisition (33C NMR):

o Acquire the spectrum using a standard pulse program with proton decoupling (e.g.,
zgpg30) to simplify the spectrum to singlets for each unique carbon.[11]

o Alonger acquisition time is necessary; the number of scans can range from 128 to 1024 or
more, depending on the sample concentration.[11][12]

o Set a relaxation delay (D1) of 1-2 seconds to allow for adequate relaxation of the carbon
nuclei.[11]

o Reference the spectrum to the solvent peak (e.g., CDCls at 77.0 ppm).[10]

» Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) and
phase correct the resulting spectrum. Integrate the signals in the *H NMR spectrum.
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IR Spectroscopy Protocol (Attenuated Total Reflectance
- ATR)

o Sample Preparation: For a liquid sample like methyl mandelate, no special preparation is
needed. For a solid, a KBr pellet or a Nujol mull can be prepared.[13] The ATR technique is
often simplest for liquids.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an
ATR accessory (e.g., with a diamond or zinc selenide crystal).

o Data Acquisition:

o

Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract
the absorbance of air (CO2 and H20) and the crystal itself.[14]

o Place a small drop of methyl mandelate directly onto the ATR crystal.

o Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the
signal-to-noise ratio.

o The instrument software will automatically ratio the sample spectrum against the
background spectrum to produce the final absorbance or transmittance spectrum.

o Data Processing: Label the significant peaks corresponding to the key functional groups.

Mass Spectrometry Protocol (Electron lonization - El)

o Sample Preparation: Dilute a small amount of methyl mandelate in a volatile organic
solvent like methanol or dichloromethane. The concentration should be low (typically in the
range of pg/mL to ng/mL).

¢ Instrumentation: Use a mass spectrometer with an EIl source, often coupled with a Gas
Chromatograph (GC-MS) for sample introduction.[1][15]

o Data Acquisition:

o If using GC-MS, inject the sample into the GC, where it is vaporized and separated on a
capillary column before entering the mass spectrometer.
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o In the EIl source, the sample molecules are bombarded with high-energy electrons
(typically 70 eV), causing ionization and fragmentation.[10]

o The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole), which
separates them based on their mass-to-charge ratio (m/z).

o The detector records the abundance of each ion.

o Data Processing: The resulting mass spectrum is a plot of relative ion abundance versus
m/z. ldentify the molecular ion ([M]*) and the major fragment ions. The base peak is the
most intense peak in the spectrum and is assigned a relative abundance of 100%.

Visualization of Spectroscopic Workflow

The logical flow of analyzing an organic compound such as methyl mandelate using multiple
spectroscopic technigues can be visualized as follows.
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Caption: Workflow for the structural analysis of methyl mandelate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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